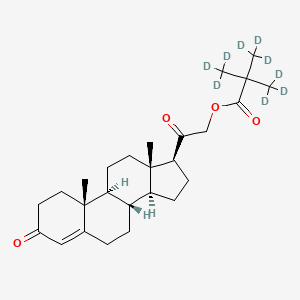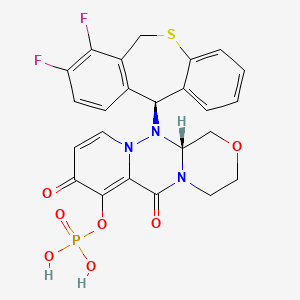
Cap-dependent endonuclease-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cap-dependent endonuclease-IN-17 is a compound known for its ability to inhibit the activity of cap-dependent endonucleases. These enzymes play a crucial role in the replication of certain viruses, including the influenza virus, by cleaving the cap structure of host pre-messenger RNA. This inhibition disrupts the viral replication process, making this compound a valuable antiviral agent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Cap-dependent endonuclease-IN-17 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Cap-dependent endonuclease-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cap-dependent endonucleases and to develop new synthetic methodologies.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Medicine: Investigated for its potential use in treating viral infections, particularly influenza.
Industry: Utilized in the production of antiviral drugs and as a reference compound in quality control processes
作用機序
Cap-dependent endonuclease-IN-17 exerts its effects by binding to the active site of cap-dependent endonucleases, thereby inhibiting their activity. This inhibition prevents the cleavage of the cap structure from host pre-messenger RNA, which is essential for viral mRNA synthesis. As a result, the replication of the virus is disrupted, leading to a reduction in viral load and the alleviation of infection symptoms .
類似化合物との比較
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: A compound identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.
Uniqueness: Cap-dependent endonuclease-IN-17 is unique due to its specific inhibition of cap-dependent endonucleases, making it highly effective against viruses that rely on this enzyme for replication. Its distinct chemical structure also allows for targeted inhibition with minimal off-target effects .
特性
分子式 |
C24H20F2N3O7PS |
|---|---|
分子量 |
563.5 g/mol |
IUPAC名 |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] dihydrogen phosphate |
InChI |
InChI=1S/C24H20F2N3O7PS/c25-16-6-5-13-15(20(16)26)12-38-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-37(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H2,32,33,34)/t19-,21+/m1/s1 |
InChIキー |
RBPQWOONNOYHLF-CTNGQTDRSA-N |
異性体SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O |
正規SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
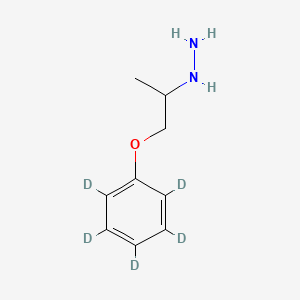
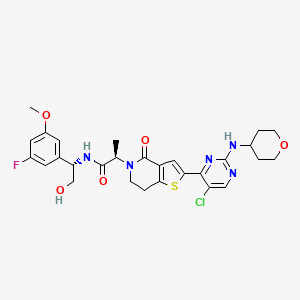
![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
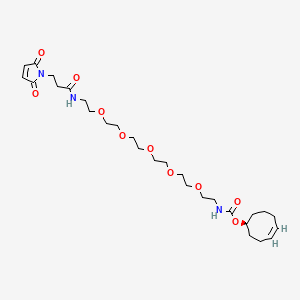
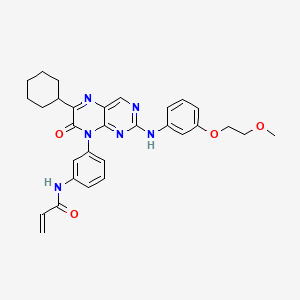
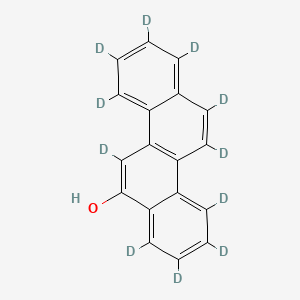
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)


